4-Benzylidenepiperidine hydrochloride

Descripción general

Descripción

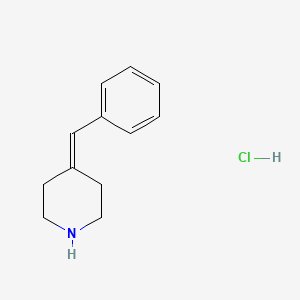

4-Benzylidenepiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidenepiperidine hydrochloride typically involves the condensation of piperidine with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzylidenepiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 4-benzylidenepiperidine hydrochloride is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several drugs, especially those targeting neurological disorders. For instance, derivatives of this compound have been investigated for their potential use in treating conditions such as Alzheimer's disease and psychosis due to their action as monoamine releasing agents, which selectively release neurotransmitters like dopamine and norepinephrine while inhibiting monoamine oxidase .

Case Study: Donepezil Synthesis

Donepezil hydrochloride, a well-known treatment for Alzheimer's disease, utilizes 4-benzylidenepiperidine as a precursor. The synthesis involves several steps, including esterification and acylation, to produce the final product efficiently. This illustrates the compound's role as a vital building block in developing therapeutics for neurodegenerative diseases .

Neurotransmitter Research

The compound is also extensively used in studies related to neurotransmitter systems. Research has shown that it can modulate the release of neurotransmitters, which is crucial for understanding mood regulation and cognitive functions. Its selective action on dopamine and norepinephrine pathways makes it valuable for exploring treatments for mood disorders and other psychiatric conditions .

Table 1: Neurotransmitter Release Activity

| Compound | EC50 (nM) | Selectivity Ratio (DA/5-HT) |

|---|---|---|

| This compound | 109 | 20-48 |

| RMI-10608 (Derivative) | Varies | Higher than parent compound |

Material Science

In material science, this compound is utilized to develop advanced materials with enhanced properties. Its unique chemical structure allows for the creation of polymers that exhibit improved thermal stability and chemical resistance, making it suitable for various industrial applications .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, aiding in the calibration of instruments used to detect similar compounds. Its consistent properties make it an essential tool for ensuring accuracy in various analytical methods .

Chemical Synthesis

In synthetic chemistry, this compound is employed in various synthetic pathways to create complex molecules more efficiently than traditional methods. Its versatility allows chemists to explore new reactions and develop novel compounds with potential therapeutic applications .

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Description |

|---|---|

| Alkylation | Formation of N-benzyl derivatives |

| Esterification | Synthesis of esters for drug development |

| Hydrogenation | Reduction processes to yield desired products |

Cytotoxicity Studies

Recent studies have explored the cytotoxic properties of compounds derived from this compound against various cancer cell lines. For example, research on 3,5-bis(benzylidene)-4-piperidones has shown promising results in selectively targeting tumor cells while sparing normal cells, indicating potential as anti-cancer agents .

Case Study: Anti-Cancer Activity

A series of synthesized compounds were tested against human colon cancer cell lines and oral squamous cell carcinomas. The results indicated significant cytotoxic effects with selectivity indices suggesting lower toxicity to non-malignant cells compared to malignant ones .

Mecanismo De Acción

The mechanism of action of 4-Benzylidenepiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

- 4-Benzylpiperidine

- Benzylpiperazine

- Tetrahydroisoquinoline

Comparison: 4-Benzylidenepiperidine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Actividad Biológica

4-Benzylidenepiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a benzylidene group. The synthesis typically involves the condensation of piperidine derivatives with benzaldehyde or its analogs under acidic or basic conditions. This compound is often utilized as an intermediate in the development of pharmaceuticals targeting various neurological disorders, given its ability to modulate neurotransmitter activity .

Antioxidant Activity

Research indicates that derivatives of 4-benzylidenepiperidine exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. For instance, compounds structurally related to 4-benzylidenepiperidine have shown potent DPPH radical scavenging activity, indicating their potential as antioxidants .

Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : A study highlighted that certain derivatives demonstrated significant α-glucosidase inhibitory activity, which is beneficial in managing diabetes by slowing carbohydrate absorption .

- Steroid-5-Reductase Inhibition : Another study reported that N-substituted piperidine derivatives showed strong inhibition against steroid-5-reductase type 1 and 2, with IC50 values indicating high potency (60 nM for type 2) .

Analgesic and Anti-inflammatory Effects

The piperidine core of 4-benzylidenepiperidine is associated with analgesic and anti-inflammatory activities. This makes it a candidate for further research in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-benzylidenepiperidine derivatives is crucial for optimizing their biological activities. Modifications on the benzylidene moiety significantly influence their efficacy as enzyme inhibitors and antioxidants. For example, the introduction of hydroxyl groups has been correlated with enhanced α-glucosidase inhibitory activity .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 4-benzylidenepiperidine:

- Diabetes Management : A case study focusing on diabetic patients indicated that incorporating α-glucosidase inhibitors like 4-benzylidenepiperidine derivatives improved glycemic control and reduced postprandial blood sugar levels.

- Neurological Disorders : Research involving animal models demonstrated that derivatives could ameliorate symptoms associated with Alzheimer's disease by inhibiting cholinesterase activity, thus enhancing acetylcholine levels in the brain .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

4-benzylidenepiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYRZQRHFMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594917 | |

| Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-63-9 | |

| Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.